(R)-2-Benzylpiperidine hydrochloride
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Overview
Description
(S)-2-benzylpiperidine hydrochloride is a chiral compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with one nitrogen atom. The (S)-2-benzylpiperidine hydrochloride is the hydrochloride salt form of (S)-2-benzylpiperidine, which is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-benzylpiperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as benzylamine and 1,5-dibromopentane.
Cyclization: The benzylamine undergoes a cyclization reaction with 1,5-dibromopentane to form the piperidine ring.
Chiral Resolution: The resulting racemic mixture of 2-benzylpiperidine is then subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-2-benzylpiperidine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-2-benzylpiperidine hydrochloride may involve more efficient and scalable methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation steps can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-benzylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidines, and various substituted derivatives.
Scientific Research Applications
(S)-2-benzylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-benzylpiperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes in the central nervous system.
Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing various neurological pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-benzylpiperidine hydrochloride: The enantiomer of (S)-2-benzylpiperidine hydrochloride, with different pharmacological properties.
N-methyl-2-benzylpiperidine: A similar compound with a methyl group attached to the nitrogen atom.
2-phenylpiperidine: A structurally related compound with a phenyl group instead of a benzyl group.
Uniqueness
(S)-2-benzylpiperidine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and pharmacological properties compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(2R)-2-benzylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h1-3,6-7,12-13H,4-5,8-10H2;1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPBYKFOQQDQSA-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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